Boc-Lys-OMe

Vue d'ensemble

Description

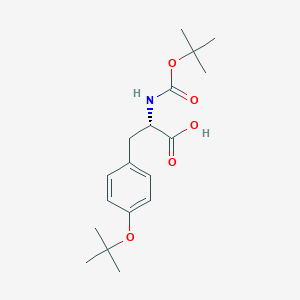

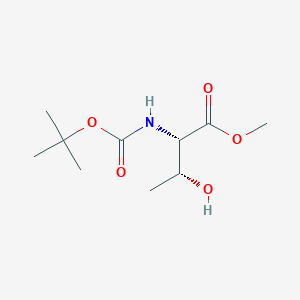

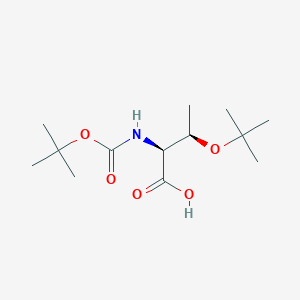

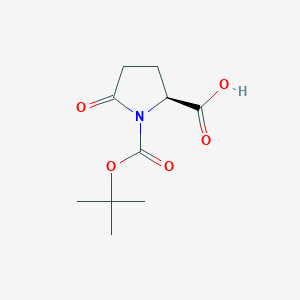

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, also known as (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, is a useful research compound. Its molecular formula is C11H10N2O6 and its molecular weight is 260,33*60,05 g/mole. The purity is usually 95%.

The exact mass of the compound (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche sur le cancer

Boc-Lys-OMe est utilisé comme modèle de l'acide aminé lysine dans la recherche sur le cancer. Il a été démontré qu'il inhibe la croissance des cellules cancéreuses in vitro et in vivo en bloquant la formation de liaisons peptidiques entre les acides aminés, ce qui arrête la production de protéines vitales pour la division cellulaire .

Synthèse de peptides

Ce composé sert de précurseur dans la synthèse de peptides, tels que les peptides contenant de l'acide diéthylènetriaminepentaacétique (DTPA), qui ont des applications en imagerie médicale et en radiothérapie .

Détection d'agents de guerre chimique

this compound est utilisé pour développer des conjugués ferrocène-acide aminé, qui sont utilisés dans des capteurs pour la détection d'agents de guerre chimique (CWA) .

Synthèse de dérivés amphiphiliques

Il est impliqué dans la synthèse d'une nouvelle classe de dérivés amphiphiliques cationiques à base de lysine, qui ont des applications potentielles dans les systèmes d'administration de médicaments en raison de leur capacité à combiner plusieurs fonctions hydroxyle et des chaînes aliphatiques .

Bioconjugaison des protéines

Le composé est utilisé pour la bioconjugaison sélective des résidus des protéines natives, qui est une méthode pour marquer les protéines et sonder les processus biologiques in vitro et dans les systèmes vivants .

Études de photo-réticulation

this compound est utilisé dans des études de photo-réticulation pour capturer les interactions protéine-protéine, ce qui est crucial pour comprendre les processus biologiques complexes et développer des interventions thérapeutiques .

Synthèse de peptides méthylés

Il sert de bloc de construction pour la synthèse de peptides méthylés, qui sont utilisés dans diverses applications de recherche, y compris l'étude des modifications épigénétiques .

Synthèse de squelettes PNA à base de charge

Le composé est utilisé dans la synthèse de squelettes gamma-PNA optiquement purs avec différentes charges (positives, négatives, neutres), qui sont importants pour la recherche sur l'acide nucléique peptidique (PNA) et les applications thérapeutiques potentielles .

Mécanisme D'action

Boc-Lys-OMe, also known as Boc-L-Lysine methyl ester or (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, is a chemically protected form of the amino acid lysine . The tert-butoxycarbonyl (Boc) group serves as a protective group used to prevent the amino group on lysine from reacting during the peptide chain assembly process .

Target of Action

The primary target of this compound is the amino group on lysine during peptide synthesis . The Boc group prevents this amino group from reacting prematurely, ensuring that the peptide chain is assembled in the correct order.

Mode of Action

This compound interacts with its target by forming a protective barrier around the amino group on lysine . This prevents the amino group from reacting with other compounds during the peptide chain assembly process. Once the peptide chain is fully assembled, the Boc group can be removed to allow the lysine to function normally within the peptide.

Analyse Biochimique

Biochemical Properties

Boc-L-Lysine methyl ester plays a crucial role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during the peptide chain assembly process . The nature of these interactions is primarily protective, preventing undesired reactions that could interfere with the correct assembly of the peptide chain .

Cellular Effects

The effects of Boc-L-Lysine methyl ester on various types of cells and cellular processes are primarily related to its role in peptide synthesis . By preventing undesired reactions during peptide chain assembly, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boc-L-Lysine methyl ester exerts its effects at the molecular level through its role in peptide synthesis . It prevents the amino group on lysine from reacting during the peptide chain assembly process . This allows for the sequential addition of amino acids without interference from reactive side groups, leading to the correct assembly of the peptide chain .

Temporal Effects in Laboratory Settings

The effects of Boc-L-Lysine methyl ester over time in laboratory settings are related to its stability and degradation . As a chemically protected form of lysine, it is stable under the conditions used for peptide synthesis . Any long-term effects on cellular function observed in in vitro or in vivo studies would be related to its role in peptide synthesis .

Metabolic Pathways

Boc-L-Lysine methyl ester is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its presence can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Boc-L-Lysine methyl ester within cells and tissues are related to its role in peptide synthesis . It is likely transported to the sites where peptide synthesis occurs, and its distribution within cells would be influenced by these processes .

Subcellular Localization

The subcellular localization of Boc-L-Lysine methyl ester is likely to be in the cytoplasm, where peptide synthesis occurs . Any effects on its activity or function would be related to its role in this process .

Propriétés

IUPAC Name |

methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBNVLLIWJWEKV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Boc-L-Lysine methyl ester frequently used in peptide synthesis?

A1: Boc-L-Lysine methyl ester is favored in peptide synthesis due to the presence of the tert-butoxycarbonyl (Boc) protecting group. This group selectively protects the α-amino group of lysine, allowing for controlled peptide bond formation at the carboxylic acid group. The Boc group can be easily removed under mildly acidic conditions without affecting the newly formed peptide bond. [, ]

Q2: Can you provide an example of Boc-L-Lysine methyl ester's role in synthesizing a specific molecule?

A2: Certainly. In the total synthesis of nannochelin A, a siderophore with potential biological activity, Boc-L-Lysine methyl ester plays a key role. [] Researchers utilized a tandem oxidation-acylation reaction on the N'-amino group of Boc-L-Lysine methyl ester. This facilitated the subsequent coupling with citric acid, a crucial step in constructing the nannochelin A framework. []

Q3: What makes the linker strategy described in one of the papers unique for solid-phase peptide synthesis?

A3: A novel linker strategy utilizing Boc-L-Lysine methyl ester attached to a resin via its side-chain allowed for peptide chain extension from the α-amino end of lysine. [] The key advantage lies in the linker's sensitivity to palladium acetate–ammonium formate-based transfer hydrogenolysis. This mild method cleaves the peptide from the resin without disrupting common protecting groups used in peptide synthesis. []

Q4: Are there any examples of Boc-L-Lysine methyl ester being used in the development of bioactive molecules beyond peptides?

A4: While primarily known for peptide synthesis, one study explored the reactivity of a potent mycotoxin, Sporidesmin A, for developing immunogenic conjugates. [] Although not directly using Boc-L-Lysine methyl ester, the study highlights the potential of modifying natural products like Sporidesmin A with amino acid derivatives, potentially opening avenues for using Boc-L-Lysine methyl ester in similar endeavors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.